![molecular formula C9H12O2 B2810581 7-Oxaspiro[4.5]dec-8-en-10-one CAS No. 2172030-21-4](/img/structure/B2810581.png)
7-Oxaspiro[4.5]dec-8-en-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxaspiro[4.5]dec-8-en-10-one: is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom and a double bond within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[4.5]dec-8-en-10-one typically involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method allows for the formation of the spirocyclic structure with high selectivity and yield. The reaction generally starts with an aldehyde and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, which undergoes a cascade of Prins and pinacol rearrangement reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Oxaspiro[4.5]dec-8-en-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated spirocyclic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated spirocyclic compounds.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: 7-Oxaspiro[4.5]dec-8-en-10-one is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules. Its unique structure makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology: In biological research, this compound is studied for its potential bioactivity. It can serve as a scaffold for designing bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers investigate its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is explored for its applications in materials science. It can be used in the synthesis of polymers, resins, and other advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Oxaspiro[4.5]dec-8-en-10-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor domains.
Comparaison Avec Des Composés Similaires
- 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
- 1-Oxaspiro[4.5]decan-2-one
- 1-Oxaspiro[4.5]decan-6-one
Comparison: 7-Oxaspiro[45]dec-8-en-10-one is unique due to its specific spirocyclic structure with an oxygen atom and a double bondFor instance, its ability to undergo Prins/pinacol rearrangement reactions sets it apart from other spirocyclic compounds, making it valuable for synthetic chemistry and materials science .
Propriétés
IUPAC Name |
7-oxaspiro[4.5]dec-8-en-10-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-3-6-11-7-9(8)4-1-2-5-9/h3,6H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWGTFMTYIQFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
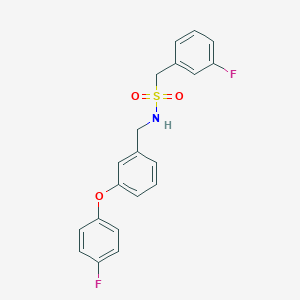

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2810501.png)
![Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2810503.png)
![3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2810505.png)
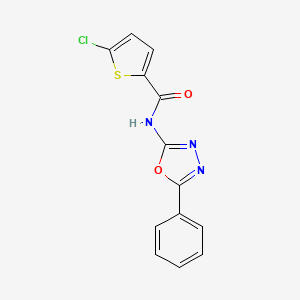
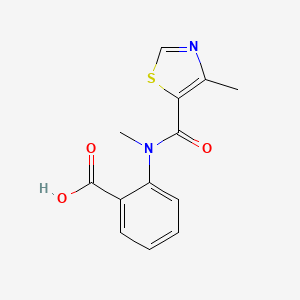
![N-(4-bromophenyl)-3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide](/img/structure/B2810509.png)
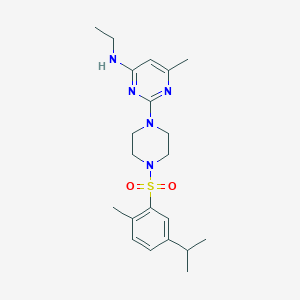
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2810511.png)
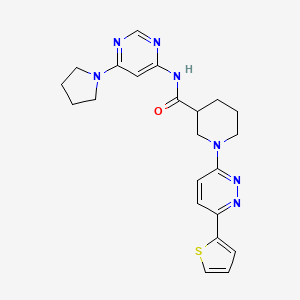
![2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide](/img/structure/B2810515.png)
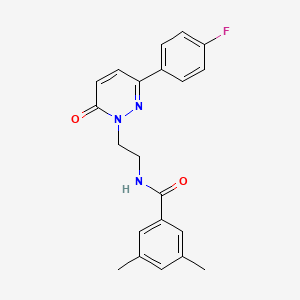
![2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2810521.png)
